molecular formula C11H11ClN4 B2361021 N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine CAS No. 77297-44-0

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine

Cat. No.: B2361021
CAS No.: 77297-44-0
M. Wt: 234.69
InChI Key: XYDGSFSSNMJTFZ-UHFFFAOYSA-N
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Description

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, along with a methyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine typically involves the reaction of 4-chloroaniline with 2-methylpyrimidine-4,6-diamine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction may also involve the use of catalysts or other reagents to enhance the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine has several scientific research applications, including:

Comparison with Similar Compounds

N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of the similar compounds listed above.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-2-methylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDGSFSSNMJTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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